molecular formula C20H20N2O4S B3014793 N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1904357-74-9

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B3014793
CAS No.: 1904357-74-9
M. Wt: 384.45
InChI Key: DMCVOUVIKAKLBG-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is an oxalamide derivative featuring a hybrid heterocyclic structure with furan and thiophene moieties. The compound’s core oxalamide backbone (N-C(=O)-C(=O)-N) is substituted with a 2-hydroxyethyl group bearing both furan-2-yl and thiophen-2-yl substituents at the N1 position and a 1-phenylethyl group at the N2 position . While direct toxicological or pharmacological data for this specific compound are absent in the provided evidence, structurally related oxalamides have been extensively studied for applications in flavor enhancement (e.g., umami taste modulation) and antimicrobial activity .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-14(15-7-3-2-4-8-15)22-19(24)18(23)21-13-20(25,16-9-5-11-26-16)17-10-6-12-27-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCVOUVIKAKLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as furan-2-yl and thiophen-2-yl derivatives. These intermediates are then subjected to condensation reactions with oxalamide precursors under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxalamide group can produce corresponding amines.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s stability and reactivity make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the oxalamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Oxalamide derivatives share a common backbone but differ in substituents, influencing their physicochemical and biological properties. Key analogues include:

Compound Name Structural Features Molecular Formula Molecular Weight Key Substituents
Target Compound N1: 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl; N2: 1-phenylethyl Not explicitly provided ~360–410 (estimated) Furan, thiophene, phenyl
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,4-dimethoxybenzyl; N2: pyridin-2-yl-ethyl C₁₉H₂₁N₃O₄ 371.4 Methoxybenzyl, pyridine
GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) N1: 4-chlorophenyl; N2: isoindoline-1,3-dione C₁₆H₁₀ClN₃O₄ 343.7 Chlorophenyl, cyclic imide
N1,N2-bis(thiophen-2-ylmethyl)oxalamide N1 and N2: thiophen-2-ylmethyl C₁₂H₁₂N₂O₂S₂ 296.4 Bis-thiophene methyl
N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide N1: 2-ethoxyphenyl; N2: thiomorpholinoethyl-furan C₂₀H₂₅N₃O₄S 403.5 Ethoxyphenyl, thiomorpholine

Key Observations :

  • Hydroxy Group: The 2-hydroxyethyl group in the target compound is unique among the analogues, possibly improving solubility or metabolic stability relative to non-hydroxylated derivatives like GMC-3 .
Physicochemical Properties
  • Melting Points : Analogues such as compound 9 () exhibit high melting points (186–207°C), attributed to strong intermolecular hydrogen bonding in thioxoacetamide derivatives. The target compound’s hydroxy group may similarly elevate its melting point, though experimental data are lacking .
  • Synthetic Yields : The target compound’s synthesis would likely require multi-step reactions, similar to GMC derivatives (53–90% yields) or S336. Thiophene and furan substituents may complicate purification, as seen in ’s nitro-furyl derivatives (53–58% yields) .
Bioactivity and Toxicology
  • Umami Flavor Potency: S336 is a benchmark umami agonist with regulatory approval (FEMA 4233) and a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats .
  • Antimicrobial Activity: GMC derivatives () show in vitro antimicrobial effects, suggesting the oxalamide backbone’s relevance. The target compound’s thiophene group, known for bioactivity in heterocyclic drugs, could confer similar properties .
  • CYP Inhibition : A related oxalamide, S5456, showed 51% CYP3A4 inhibition at 10 µM, though the target compound’s hydroxyl group might reduce metabolic interference .

Biological Activity

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Structure and Properties

The molecular formula of this compound is C19H18N2O4S, with a molecular weight of approximately 402.48 g/mol. The compound features a furan ring, a thiophene ring, and an oxalamide functional group, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC19H18N2O4S
Molecular Weight402.48 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit various bacterial strains, suggesting that this compound may possess similar properties.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes within biological systems, modulating their activity and leading to therapeutic effects. The presence of the hydroxyl group and the aromatic rings enhances its potential for binding interactions .

Case Studies and Research Findings

Several studies have explored derivatives of this compound and their biological activities:

  • Antimicrobial Activity : A study demonstrated that thiophene derivatives exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective in treating infections caused by resistant strains.
  • CYP Enzyme Inhibition : Research on similar compounds has shown varying degrees of inhibition against cytochrome P450 enzymes, which play a crucial role in drug metabolism. This could indicate potential interactions with drug metabolism pathways.
  • Anti-inflammatory Effects : Compounds with structural similarities have been evaluated for their anti-inflammatory properties, particularly in autoimmune diseases. The modulation of inflammatory pathways could be a significant aspect of the biological activity of this compound.

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